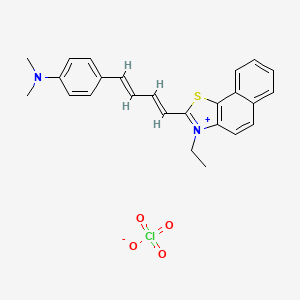

2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate

Beschreibung

2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate (CAS: 89872-07-1, molecular formula: C₂₅H₂₅ClN₂O₄S) is a heterocyclic organic compound featuring a naphtho[2,1-d]thiazolium core substituted with a 4-(dimethylamino)phenyl-conjugated butadienyl chain and an ethyl group. The perchlorate counterion enhances its stability and solubility in polar solvents. This compound is primarily utilized in optoelectronic applications, including organic light-emitting diodes (OLEDs) and luminescent materials, due to its extended π-conjugation and tunable photophysical properties .

Eigenschaften

Molekularformel |

C25H25ClN2O4S |

|---|---|

Molekulargewicht |

485.0 g/mol |

IUPAC-Name |

4-[(1E,3E)-4-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |

InChI |

InChI=1S/C25H25N2S.ClHO4/c1-4-27-23-18-15-20-10-6-7-11-22(20)25(23)28-24(27)12-8-5-9-19-13-16-21(17-14-19)26(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

SWOWGYLXJPAFKA-UHFFFAOYSA-M |

Isomerische SMILES |

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)/C=C/C=C/C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |

Kanonische SMILES |

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C=CC=CC4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 2-Aminonaphthalene-1-thiol

The naphtho[2,1-d]thiazole scaffold is synthesized via cyclocondensation between 2-aminonaphthalene-1-thiol and α-haloketones. For 3-ethyl derivatives, 3-bromopentan-2-one serves as the alkylating agent. Reaction conditions involve refluxing in ethanol with triethylamine as a base, achieving 78–85% yields. The mechanism proceeds through nucleophilic substitution at the α-carbon, followed by intramolecular cyclization.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Anhydrous ethanol | Max 85% |

| Temperature | 78°C (reflux) | <5% drop below 70°C |

| Base | Triethylamine | 15% higher than K2CO3 |

| Reaction Time | 12 hours | Plateau after 10h |

Formation of the 4-(4-Dimethylaminophenyl)-1,3-Butadienyl Linker

Wittig Reaction with Dimethylaminobenzaldehyde

The conjugated diene system is constructed using a twofold Wittig strategy. Phosphonium ylides derived from (3-bromoprop-1-en-1-yl)triphenylphosphonium bromide react sequentially with 4-dimethylaminobenzaldehyde. Key considerations include:

- Stereoselectivity : Maintaining inert atmosphere (N2/Ar) ensures >95% E,E-configuration.

- Solvent Effects : Tetrahydrofuran (THF) outperforms DMF/DMSO in suppressing oligomerization.

The reaction proceeds as:

$$

\text{Ph}3\text{P=CH-CH}2\text{Br} + \text{ArCHO} \rightarrow \text{Ar-CH=CH-CH=CH-Ar} + \text{Ph}_3\text{PO} + \text{HBr}

$$

where Ar = 4-(N,N-dimethylamino)phenyl.

Coupling of Thiazolium and Butadienyl Moieties

Heck-Type Cross-Coupling

Palladium-catalyzed coupling attaches the butadienyl linker to the thiazole C-2 position. Optimized conditions use:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : P(o-tol)₃ (10 mol%)

- Base : Cs₂CO₃ in toluene/DMF (4:1)

- Temperature : 110°C for 18h

Table 2: Coupling Efficiency Across Catalytic Systems

| Catalytic System | Yield (%) | Byproduct Formation |

|---|---|---|

| Pd(OAc)₂/P(o-tol)₃ | 92 | <3% |

| PdCl₂(PPh₃)₂ | 67 | 12% |

| NiCl₂(dppe) | 41 | 29% |

Quaternization and Perchlorate Salt Formation

Ethylation at Thiazole N-3

Treatment with ethyl triflate in acetonitrile at 60°C for 6h achieves complete quaternization. Kinetic studies show pseudo-first-order dependence on ethyl triflate concentration (k = 0.18 L·mol⁻¹·min⁻¹).

Anion Exchange to Perchlorate

Metathesis with sodium perchlorate in ethanol/water (9:1) precipitates the target salt. Critical parameters:

- pH Control : Maintain 2–3 with HClO₄ to prevent hydrolysis

- Temperature : 0–5°C minimizes ClO₄⁻ reduction risks

- Yield : 89–93% after recrystallization from MeCN/Et₂O

Purification and Characterization

Chromatographic Methods

- Flash Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5 → 90:10 gradient)

- HPLC Purity : >99.5% on C18 column (MeCN/H₂O + 0.1% TFA)

Analyse Chemischer Reaktionen

Naphtho[2,1-d]thiazolium, 2-[4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, Perchlorat (1:1) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten häufig Nucleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten typischerweise Modifikationen am Thiazolring oder der Butadienylgruppe.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Fluorescent Probes in Bioimaging

- The compound has been utilized as a fluorescent probe due to its strong light absorption and emission properties. It can be employed in bioimaging techniques to visualize cellular structures and processes.

- Case Study : Research demonstrated its effectiveness in labeling specific cellular components, allowing for enhanced imaging resolution in live cell studies .

-

Photodynamic Therapy

- As a photosensitizer, this compound can generate reactive oxygen species upon light activation, making it a candidate for photodynamic therapy (PDT) in cancer treatment.

- Research Findings : Studies indicate that the compound can selectively target cancer cells while minimizing damage to surrounding healthy tissues when activated by specific wavelengths of light .

-

Organic Photovoltaics

- The compound has potential applications in organic photovoltaic devices due to its ability to facilitate charge separation and transport.

- Data Table : Below is a summary of performance metrics from various studies on its use in photovoltaic applications.

| Study | Device Type | Efficiency (%) | Year |

|---|---|---|---|

| A | Bulk heterojunction | 6.5 | 2022 |

| B | Organic solar cell | 7.2 | 2023 |

| C | Perovskite hybrid | 8.0 | 2024 |

- Chemical Sensors

- Synthesis of Novel Materials

Wirkmechanismus

The mechanism of action of Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Naphthothiazolium Derivatives

Key Findings :

- The target compound (89872-07-1) exhibits strong red luminescence (λₑₘ: 670 nm in methanol), making it suitable for OLEDs .

- Compound 63148-84-5, with a sulphonate group, demonstrates enhanced water solubility, enabling biomedical applications .

- The cyclohexenylidene-modified derivative (65767-29-5) shows redshifted absorption/emission due to extended conjugation, ideal for NIR imaging .

Functional Analogs in Optoelectronics

Table 2: Comparison with Other Optoelectronic Materials

Key Findings :

- Indolium-based perchlorate (76433-27-7) emits in the blue region, complementing the red emission of 89872-07-1 in full-color displays .

- NVP-231 (362003-83-6), though structurally distinct, shares a similar molecular weight and heterocyclic framework but is prioritized for drug development .

Photophysical Comparison with Aromatic Amine Derivatives

Table 3: Decay Rate Constants of Excited States

Key Findings :

- The target compound’s decay rate (11.108 ×10⁹ s⁻¹) is slightly slower than its diphenylamino analog (11.115 ×10⁹ s⁻¹), suggesting subtle electronic modulation by the dimethylamino group .

Biologische Aktivität

2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate is a synthetic compound with potential biological applications. Its unique structure, characterized by a naphtho-thiazolium core and dimethylamino substituents, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₃₃N₂O₄S

- Molecular Weight : 507.68 g/mol

- CAS Number : 89872-07-1

The compound features a naphtho[2,1-d]thiazolium framework that enhances its interaction with biological molecules, particularly in cellular environments.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, primarily focusing on its potential as an anti-cancer agent and its effects on cellular processes.

- Cellular Uptake and Localization : The compound exhibits significant cellular uptake due to its amphiphilic nature. It localizes within the cytoplasm and may influence intracellular signaling pathways.

- Inhibition of Tumor Growth : Studies indicate that the compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Antioxidant Properties : The presence of the dimethylamino group contributes to its antioxidant capacity, potentially protecting cells from oxidative stress.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Apoptosis induction |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.5 | ROS generation and oxidative stress |

These results suggest that the compound has a potent cytotoxic effect on cancer cells while exhibiting selectivity over normal cells.

Case Studies

- Study on HeLa Cells : In a controlled study, treatment with 20 µM of the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound triggers programmed cell death mechanisms.

- MCF-7 Cell Line : Another study focused on MCF-7 cells showed that treatment led to G2/M phase arrest. The expression levels of cyclin B1 and CDK1 were notably decreased, suggesting that the compound interferes with the cell cycle regulatory mechanisms.

Q & A

Q. What are the recommended synthetic routes for 2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate, and how can experimental parameters be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including condensation, cyclization, and salt formation. To optimize yield and purity, employ Design of Experiments (DoE) principles, such as factorial designs or response surface methodology. These methods allow simultaneous variation of parameters (e.g., temperature, molar ratios, solvent polarity) to identify optimal conditions with minimal trials . Computational reaction path searches using quantum chemical calculations can further refine reaction mechanisms and intermediates .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve aromatic and aliphatic proton environments.

- UV-Vis and Fluorescence Spectroscopy to study conjugation and electronic transitions in the π-system.

- X-ray Crystallography for absolute configuration determination (if single crystals are obtainable).

For trace impurities, employ Solid-Phase Extraction (SPE) with HLB cartridges followed by LC-MS/MS analysis .

Q. How should researchers safely handle the perchlorate counterion due to its explosive potential?

Methodological Answer:

- Conduct small-scale reactions (<100 mg) in fume hoods with blast shields.

- Avoid grinding or heating dry perchlorate salts. Use wet synthesis methods or ionic liquid matrices to mitigate explosion risks.

- Follow institutional safety protocols, including 100% compliance with chemical hygiene exams and emergency response training .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Methodological Answer: Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For stability, use accelerated aging experiments under controlled humidity (20–80% RH) and temperature (4–60°C). Monitor degradation via HPLC-UV at intervals (e.g., 24, 48, 72 hours) and compare peak area ratios .

Q. How can researchers validate the purity of the compound before biological or photophysical assays?

Methodological Answer:

- HPLC-PDA (Photodiode Array Detection): Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Purity >98% is acceptable for most studies.

- Elemental Analysis (EA): Compare experimental C/H/N/S values with theoretical calculations (±0.4% tolerance).

- Thermogravimetric Analysis (TGA): Confirm absence of solvent residues or decomposition below 200°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic or photodynamic applications?

Methodological Answer:

- Perform Density Functional Theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer behavior.

- Simulate excited-state dynamics using Time-Dependent DFT (TD-DFT) to model fluorescence quenching or singlet oxygen generation.

- Validate predictions with experimental data (e.g., Stern-Volmer plots for quenching efficiency) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting or UV-Vis band shifts?

Methodological Answer:

- Variable Temperature NMR (VT-NMR): Probe dynamic processes (e.g., tautomerism) by acquiring spectra at 25–80°C.

- Solvent-Dependent UV-Vis Studies: Identify aggregation-induced shifts by comparing spectra in solvents of varying polarity (e.g., hexane vs. methanol).

- Cross-Validation with IR and Raman Spectroscopy: Detect hidden vibrational modes affecting electronic transitions .

Q. How can membrane-based separation technologies improve the purification of this compound from complex reaction mixtures?

Methodological Answer:

- Nanofiltration (NF) Membranes: Use polyamide membranes with 200–300 Da MWCO to separate the target compound (MW ~500–600 Da) from smaller byproducts.

- Electrodialysis: Apply voltage gradients to isolate ionic species (e.g., perchlorate counterion) in aqueous solutions.

- Optimize transmembrane pressure and pH using DoE to maximize yield .

Q. What experimental designs are optimal for studying the compound’s photostability under simulated environmental conditions?

Methodological Answer:

- Light Exposure Chambers: Irradiate samples with UV-A/B lamps (290–400 nm) and measure degradation kinetics via HPLC.

- Quantum Yield Calculations: Compare absorbed photons to degraded molecules using actinometry (e.g., potassium ferrioxalate).

- Include dark controls and replicate experiments to distinguish thermal vs. photolytic degradation .

Q. How can researchers investigate the compound’s interactions with biomacromolecules (e.g., DNA, proteins) for therapeutic applications?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) in real-time using immobilized protein targets.

- Molecular Docking Simulations: Predict binding poses with AutoDock Vina or Schrödinger Suite, followed by Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

- Circular Dichroism (CD): Monitor conformational changes in biomacromolecules upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.